molecular formula C17H28N2O3 B4928573 (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol

Cat. No. B4928573
M. Wt: 308.4 g/mol
InChI Key: YGMUDEJNKDUJBQ-IAGOWNOFSA-N
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Description

(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol is a chemical compound that belongs to the class of opioids. It is a synthetic analog of the opioid alkaloid, thebaine, and has been found to possess potent analgesic properties. The compound has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and potential applications in the treatment of pain.

Mechanism of Action

The mechanism of action of (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the opioid system, which leads to the inhibition of pain signals and the production of feelings of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to possess potent analgesic properties, making it effective in the treatment of pain. Additionally, studies have shown that the compound may have potential applications in the treatment of opioid addiction and withdrawal.

Advantages and Limitations for Lab Experiments

The advantages of using (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol in lab experiments include its potent analgesic properties, which make it a promising candidate for the development of new pain medications. However, the compound also has limitations, including its potential for abuse and addiction.

Future Directions

There are several future directions for the research on (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol. These include:
1. Further studies on the compound's mechanism of action and potential applications in the treatment of pain.
2. The development of new pain medications based on the compound's structure and properties.
3. Further studies on the compound's potential applications in the treatment of opioid addiction and withdrawal.
4. The development of new formulations of the compound that minimize its potential for abuse and addiction.
5. Further studies on the compound's safety and efficacy in humans.
In conclusion, this compound is a promising compound that has been the subject of extensive scientific research. The compound's potent analgesic properties and potential applications in the treatment of pain and opioid addiction make it a promising candidate for the development of new medications. However, further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol involves the reaction of thebaine with ethylmagnesium bromide, followed by the addition of furfuryl chloride. The resulting product is then subjected to catalytic hydrogenation to obtain the final compound.

Scientific Research Applications

The potential applications of (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol in scientific research are vast. The compound has been found to possess potent analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, studies have shown that the compound may have potential applications in the treatment of opioid addiction and withdrawal.

properties

IUPAC Name

(3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-2-14-3-4-15(22-14)11-18-8-7-16(17(21)12-18)19-9-5-13(20)6-10-19/h3-4,13,16-17,20-21H,2,5-12H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMUDEJNKDUJBQ-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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